2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a synthetic compound with significant research applications, particularly in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 327.384 g/mol. This compound is characterized by its unique structural features, which include a methoxy group and a pyrimidin-2-yloxy substituent attached to a cyclohexyl ring.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information about its synthesis, properties, and potential applications in research settings . It falls under the classification of benzamides due to the presence of the benzamide functional group in its structure.
The synthesis of 2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves several key steps:
Technical details regarding these reactions can vary based on specific conditions such as temperature, solvents, and catalysts used during the synthesis process .
The molecular structure of 2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can be represented using various structural notations:
InChI=1S/C18H21N3O3/c1-23-16-5-2-4-13(12-16)17(22)21-14-6-8-15(9-7-14)24-18-19-10-3-11-20-18/h2-5,10-12,14-15H,6-9H2,1H3,(H,21,22)
COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
These notations provide insight into the compound's connectivity and stereochemistry .
The chemical reactivity of 2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can be explored through various types of reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to explore structure–activity relationships in drug development .
The mechanism of action for 2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is primarily related to its interaction with biological targets. While specific mechanisms may vary based on target proteins or pathways:
Data supporting these mechanisms typically arise from pharmacological studies that assess the compound's effects in vitro and in vivo .
The physical properties of 2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide include:
Chemical properties include:
Relevant data on these properties can often be found in chemical databases or supplier specifications .
The primary applications of 2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide lie in:
Research continues to explore its full potential in therapeutic contexts .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4